molecular formula C11H14N2 B12952705 3-Isopropyl-4-methyl-1H-indazole

3-Isopropyl-4-methyl-1H-indazole

Cat. No.: B12952705
M. Wt: 174.24 g/mol
InChI Key: BVUWKGUDAJZREH-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an indazole core with isopropyl and methyl substituents at the 3rd and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the indazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the indazole ring.

Scientific Research Applications

3-Isopropyl-4-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family.

    2H-Indazole: Another isomer with different substitution patterns.

    3-Methyl-1H-indazole: Similar structure with a methyl group at the 3rd position.

Uniqueness

3-Isopropyl-4-methyl-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2/c1-7(2)11-10-8(3)5-4-6-9(10)12-13-11/h4-7H,1-3H3,(H,12,13)

InChI Key

BVUWKGUDAJZREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NNC(=C12)C(C)C

Origin of Product

United States

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